molecular formula C9H11N3O4 B15054628 2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid

2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid

Cat. No.: B15054628
M. Wt: 225.20 g/mol
InChI Key: WCCHMWIVSAAYMZ-UHFFFAOYSA-N
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Description

2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid is a pyridazinone derivative characterized by a six-membered pyridazinone ring substituted with a dimethylcarbamoyl group at position 3 and an acetic acid moiety at position 1. Pyridazinones are heterocyclic compounds with diverse pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities . The dimethylcarbamoyl group introduces a carbamate functionality, which may enhance lipophilicity and influence binding to biological targets.

Properties

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

2-[3-(dimethylcarbamoyl)-6-oxopyridazin-1-yl]acetic acid

InChI

InChI=1S/C9H11N3O4/c1-11(2)9(16)6-3-4-7(13)12(10-6)5-8(14)15/h3-4H,5H2,1-2H3,(H,14,15)

InChI Key

WCCHMWIVSAAYMZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NN(C(=O)C=C1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid typically involves the reaction of dimethylcarbamoyl chloride with a suitable pyridazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with pyridazinone derivatives sharing the 6-oxopyridazin-1(6H)-yl backbone but differing in substituents. Key differences in pharmacological activity, physicochemical properties, and synthetic routes are highlighted.

Structural Analogues and Their Substituents

Compound Name Substituent at Position 3 Substituent at Position 1 Molecular Formula Molecular Weight Reference
2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid Dimethylcarbamoyl Acetic acid C₁₀H₁₃N₃O₄ 263.23 g/mol Inferred
[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid 4-Chlorophenyl Acetic acid C₁₂H₉ClN₂O₃ 264.67 g/mol
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid 4-Methoxyphenyl, 4-Methoxy Acetic acid C₁₄H₁₄N₂O₅ 298.27 g/mol
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate 4-(4-Chlorophenyl)piperazin-1-yl Ethyl acetate C₁₈H₂₀ClN₅O₃ 390.83 g/mol
2-{3-Methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetic acid 3-Methyl, 4-(methylthio)benzyl Acetic acid C₁₆H₁₆N₂O₃S 316.38 g/mol

Key Differences in Pharmacological Activity

  • Antimicrobial and Anti-inflammatory Effects: Pyridazinones with aryl or heteroaryl substituents (e.g., 4-chlorophenyl) exhibit potent anti-inflammatory and antimicrobial activities due to enhanced electron-withdrawing effects, which stabilize interactions with target enzymes like cyclooxygenase . The dimethylcarbamoyl group may modulate these effects by altering steric hindrance or hydrogen-bonding capacity.
  • Anticancer Potential: Compounds with methylthio or piperazine substituents (e.g., and ) show anticancer activity, likely via inhibition of kinases or DNA intercalation. The dimethylcarbamoyl group’s role in such mechanisms remains unexplored but warrants investigation .
  • Antihypertensive Activity: Pyridazinones with bulky substituents (e.g., piperazine derivatives) demonstrate vasodilatory effects by targeting angiotensin-converting enzyme (ACE). The acetic acid moiety in the target compound may enhance ACE binding compared to ester derivatives .

Physicochemical Properties

  • Solubility : Acetic acid derivatives (e.g., and ) exhibit higher aqueous solubility than esterified analogues (e.g., ethyl acetate in ), favoring oral administration .

Biological Activity

The compound 2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid is a novel pyridazine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyridazine derivatives with dimethylcarbamoyl chloride. The process yields a compound that exhibits significant structural diversity, which is crucial for its biological activity.

Biological Activity

The biological activity of this compound has been evaluated through various studies, highlighting its potential as an inhibitor in different enzymatic pathways and its antimicrobial properties.

Enzyme Inhibition

Research indicates that derivatives of pyridazine, including this compound, exhibit notable inhibitory effects on carbonic anhydrase (CA) isoforms IX and XII. For instance, one study reported inhibition constants (KIK_I) in the low nanomolar range (5.3 to 49.7 nM), indicating strong binding affinity and potential therapeutic applications in cancer treatment due to their role in tumorigenesis and metastasis .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. Preliminary evaluations suggest moderate to significant effectiveness against gram-positive organisms, with some analogues demonstrating enhanced activity compared to standard antibiotics . This is particularly relevant in the context of rising antibiotic resistance.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyridazine derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups enhances the potency of these compounds against targeted enzymes .
  • Functional Groups : The dimethylcarbamoyl moiety appears to play a significant role in increasing solubility and bioavailability, which are essential for effective pharmacological action .

Case Studies

Several case studies have illustrated the efficacy of this compound in different biological contexts:

  • Cancer Research : A study demonstrated that this compound effectively inhibited CA IX and XII isoforms, which are overexpressed in various cancers. This inhibition could potentially slow tumor growth and metastasis .
  • Diabetes Management : Another investigation highlighted its potential as an α-amylase inhibitor, suggesting a role in managing blood glucose levels, thereby contributing to diabetes treatment strategies .

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